3-(((phenylacetyl)glycyl)oxy)benzoic acid 3-(((phenylacetyl)glycyl)oxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 108695-68-7
VCID: VC0035005
InChI: InChI=1S/C17H15NO5/c19-15(9-12-5-2-1-3-6-12)18-11-16(20)23-14-8-4-7-13(10-14)17(21)22/h1-8,10H,9,11H2,(H,18,19)(H,21,22)
SMILES: C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O
Molecular Formula: C17H15NO5
Molecular Weight: 313.3 g/mol

3-(((phenylacetyl)glycyl)oxy)benzoic acid

CAS No.: 108695-68-7

Main Products

VCID: VC0035005

Molecular Formula: C17H15NO5

Molecular Weight: 313.3 g/mol

3-(((phenylacetyl)glycyl)oxy)benzoic acid - 108695-68-7

CAS No. 108695-68-7
Product Name 3-(((phenylacetyl)glycyl)oxy)benzoic acid
Molecular Formula C17H15NO5
Molecular Weight 313.3 g/mol
IUPAC Name 3-[2-[(2-phenylacetyl)amino]acetyl]oxybenzoic acid
Standard InChI InChI=1S/C17H15NO5/c19-15(9-12-5-2-1-3-6-12)18-11-16(20)23-14-8-4-7-13(10-14)17(21)22/h1-8,10H,9,11H2,(H,18,19)(H,21,22)
Standard InChIKey YVDBYFABAPNOIJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O
Synonyms 3-(((phenylacetyl)glycyl)oxy)benzoic acid
PhAcGlcOB
PubChem Compound 194792
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator